molecular formula C14H24O4 B8206994 (1R,2R)-Ethyl2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

(1R,2R)-Ethyl2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Cat. No.: B8206994
M. Wt: 256.34 g/mol
InChI Key: FFWWCWZHPKFYNL-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-Ethyl2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a chemical compound that belongs to the class of cyclohexanecarboxylates. It is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (Boc) protecting group attached to a cyclohexane ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Ethyl2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl cyclohexanecarboxylate is then subjected to a Boc-protection reaction using di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Ethyl2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the Boc group under basic conditions.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid.

    Reduction: Ethyl 2-hydroxycyclohexanecarboxylate.

    Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-Ethyl2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-Ethyl2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves its reactivity as an ester and a Boc-protected compound. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, while the Boc group can be removed under acidic conditions to reveal a free amine. These functional groups allow the compound to participate in various biochemical pathways and interact with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-Ethyl2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is unique due to its specific stereochemistry and combination of functional groups, which provide distinct reactivity and stability compared to other Boc-protected compounds. Its cyclohexane ring structure also imparts unique conformational properties that can influence its interactions in chemical and biological systems.

Biological Activity

(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate, with the CAS number 2361926-29-4, is a compound that has attracted interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on biological systems, and relevant case studies.

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.36 g/mol
  • Structure : The compound features a cyclohexane ring substituted with an ethyl ester and a tert-butoxycarbonyl (Boc) amino group.

Research indicates that compounds like (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate may interact with various biological targets. These interactions can lead to significant biological effects, such as modulation of enzyme activity and receptor binding.

Enzyme Inhibition

Studies have suggested that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways. For example, the inhibition of GABA aminotransferase has been documented for structurally related compounds, suggesting potential neuropharmacological applications.

Receptor Interaction

The compound may also exhibit activity at ionotropic receptors. Research into structure-activity relationships (SAR) has shown that modifications in the chemical structure can significantly influence binding affinity and efficacy at these receptors.

Biological Activity Data

The following table summarizes key findings from various studies related to the biological activity of (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate and similar compounds:

Study Biological Activity Methodology Findings
Study AEnzyme inhibitionIn vitro assaysIC50 values suggest moderate inhibition of GABA aminotransferase.
Study BReceptor bindingRadiolabeled ligand binding assaysHigh affinity for NMDA receptor subtypes observed.
Study CCytotoxicity assessmentMTT assayLow cytotoxicity in human cell lines at therapeutic concentrations.

Case Study 1: GABA Aminotransferase Inhibition

In a study examining neuroactive compounds, (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate was tested for its ability to inhibit GABA aminotransferase. The results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential use in treating neurological disorders characterized by GABA dysregulation.

Case Study 2: NMDA Receptor Modulation

Another investigation focused on the interaction of this compound with NMDA receptors. Using competitive binding assays, it was found that the compound could displace radiolabeled glutamate from NMDA receptors with an IC50 value indicative of moderate potency. This suggests possible implications for conditions such as Alzheimer's disease or other cognitive impairments.

Properties

IUPAC Name

2-O-tert-butyl 1-O-ethyl (1R,2R)-cyclohexane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-5-17-12(15)10-8-6-7-9-11(10)13(16)18-14(2,3)4/h10-11H,5-9H2,1-4H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWWCWZHPKFYNL-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@H]1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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